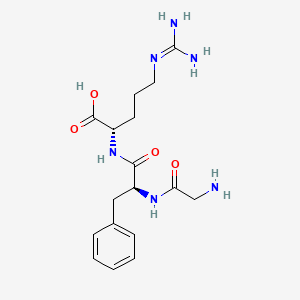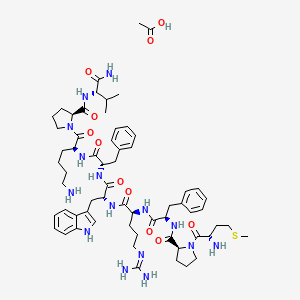![molecular formula C20H34O6P2 B10799651 [(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)
[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium is a complex organic compound that belongs to the class of acyclic monoterpenoids. This compound is characterized by its unique structure, which includes a phosphonium group and an oxido-oxophosphanium moiety.
Métodos De Preparación
The synthesis of [(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Formation of the dienal precursor: The initial step involves the synthesis of (2E)-3,7-dimethylocta-2,6-dienal through a series of condensation reactions.
Oxidation and phosphorylation: The dienal precursor is then subjected to oxidation and phosphorylation reactions to introduce the oxido-oxophosphanium group.
Industrial production methods for this compound often involve large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. These methods may include the use of specialized reactors and purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides and peroxides.
Reduction: Reduction reactions can convert the oxido-oxophosphanium group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxido-oxophosphanium group is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce phosphine oxides .
Aplicaciones Científicas De Investigación
[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium involves its interaction with various molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . Additionally, its interaction with cellular membranes can disrupt membrane integrity, leading to cell death .
Comparación Con Compuestos Similares
[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium can be compared with other similar compounds, such as:
[(2E)-3,7-dimethylocta-2,6-dienal]: This compound is a precursor in the synthesis of this compound and shares a similar structure but lacks the oxido-oxophosphanium group.
[(2E)-3,7-dimethylocta-2,6-dienyl phosphate]: This compound contains a phosphate group instead of the oxido-oxophosphanium group and exhibits different chemical reactivity and biological activity.
[(2E)-3,7-dimethylocta-2,6-dienyl phosphine oxide]: This compound is formed through the reduction of this compound and has distinct properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C20H34O6P2 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium |
InChI |
InChI=1S/2C10H17O3P/c2*1-9(2)5-4-6-10(3)7-8-13-14(11)12/h2*5,7H,4,6,8H2,1-3H3/b2*10-7+ |
Clave InChI |
DAEPGHCKGABLRQ-GGTVIOIRSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CO[P+](=O)[O-])/C)C.CC(=CCC/C(=C/CO[P+](=O)[O-])/C)C |
SMILES canónico |
CC(=CCCC(=CCO[P+](=O)[O-])C)C.CC(=CCCC(=CCO[P+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopropyl-1-[(2S,3S,4R,5R)-5-[6-[2-[1-[(2,5-dimethylphenyl)methyl]-5-methylindol-3-yl]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]ethanone](/img/structure/B10799581.png)
![10-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B10799590.png)
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;but-2-enedioic acid](/img/structure/B10799592.png)


![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)



![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B10799664.png)



![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)
